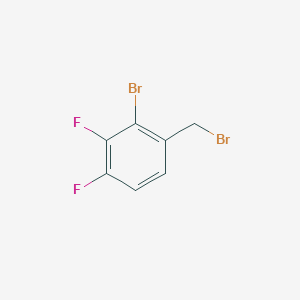

2-Bromo-3,4-difluorobenzyl bromide

Description

Contextualization in Fluorinated Organic Chemistry and Halogenated Benzyl (B1604629) Systems

The field of fluorinated organic chemistry has expanded dramatically due to the unique properties that fluorine atoms impart to molecules, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. Halogenated benzyl systems, particularly benzyl bromides, are well-established as versatile electrophiles in a wide array of chemical transformations. nih.gov They readily participate in nucleophilic substitution reactions, allowing for the introduction of the benzyl moiety into a diverse range of molecular scaffolds.

The presence of both bromine and fluorine atoms on the aromatic ring of 2-Bromo-3,4-difluorobenzyl bromide, in addition to the reactive benzyl bromide group, offers multiple avenues for synthetic diversification. The fluorine atoms can influence the reactivity of the benzyl bromide and the aromatic ring, while the second bromine atom provides an additional handle for cross-coupling reactions. This multi-functional nature places it within a specialized niche of building blocks for complex molecule synthesis.

Significance as a Synthetic Precursor in Complex Molecule Construction

While specific, high-profile examples of the use of this compound in the synthesis of complex molecules are not extensively documented in publicly available research, its potential as a precursor is significant. Its structural isomers, such as 3,4-difluorobenzyl bromide, are utilized in the development of pharmaceuticals and agrochemicals. chemimpex.com For instance, related difluorobenzyl bromides have been employed in the synthesis of inhibitors for bovine viral diarrhea virus and in the preparation of novel triazolium derivatives. sigmaaldrich.comsigmaaldrich.com

The value of this compound lies in its capacity to serve as a scaffold for generating libraries of compounds for biological screening. The dual halogenation (bromine and fluorine) on the phenyl ring allows for selective and sequential reactions, a key strategy in modern synthetic chemistry for building molecular complexity.

Overview of Research Trajectories for Related Fluorinated Benzyl Bromides

Research into fluorinated benzyl bromides is a vibrant area of investigation. A notable trend is the development of novel and efficient methods for their synthesis. For example, a photoinduced atom transfer radical addition (ATRA) process has been developed for the difunctionalization of styrenes to generate fluorinated benzyl bromides. nih.gov Furthermore, methods for the preparation of various difluorobenzyl bromide isomers, such as 2,6-difluorobenzyl bromide, have been optimized to be more cost-effective and environmentally friendly by using reagents like hydrobromic acid and hydrogen peroxide in place of more hazardous traditional brominating agents. google.com

The application of these compounds is also expanding. Fluorinated benzyl ethers are being explored as alternative protecting groups in oligosaccharide synthesis to enhance NMR resolution. uni.lu In medicinal chemistry, fluorinated benzylmenadiones have been synthesized and evaluated for their antiplasmodial activities. The strategic placement of fluorine atoms can block metabolic pathways and enhance the potency of drug candidates.

The study of the reactivity of fluorinated benzyl systems is another active research front. Investigations into the nucleophilic substitution reactions of these compounds help in understanding the influence of fluorine substitution on reaction mechanisms and outcomes. For instance, studies on the fluorine substitution of α-carbonyl benzyl bromides have led to the development of new methods for C(sp³)–F bond formation, a crucial transformation in the synthesis of many modern pharmaceuticals. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₇H₄Br₂F₂ | 285.91 | 1805523-88-9 |

| 3,4-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | 85118-01-0 |

| 2,6-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | 85118-00-9 |

| 2,4-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | 23915-07-3 |

| 2-Bromo-3,4-difluoroaniline | C₆H₄BrF₂N | 208.00 | 1092349-87-5 |

| 2-Bromo-3,4-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | 1578156-21-4 |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-3,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(10)7(11)6(4)9/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFLLNJCIHAWAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805523-88-9 | |

| Record name | 2-Bromo-3,4-difluorobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3,4 Difluorobenzyl Bromide

Nucleophilic Substitution Pathways at the Benzylic Position

The primary reaction pathway for 2-Bromo-3,4-difluorobenzyl bromide, as a primary benzylic halide, is nucleophilic substitution. This typically occurs via an SN2 (Substitution Nucleophilic Bimolecular) mechanism, although under certain conditions, an SN1 (Substitution Nucleophilic Unimolecular) pathway may be accessible. The mechanism is heavily influenced by the nucleophile, solvent, and the electronic effects of the fluorine substituents on the aromatic ring. quora.com

This compound is an effective electrophile for reactions with a range of nucleophiles. The benzylic carbon is susceptible to attack, leading to the displacement of the bromide leaving group.

Amines: Primary and secondary amines react readily with this compound to form the corresponding secondary and tertiary benzylamines, respectively. These reactions typically proceed via a standard SN2 mechanism.

Thiols: Thiolates (RS⁻), the conjugate bases of thiols, are excellent nucleophiles and react efficiently to form thioethers (sulfides). The high nucleophilicity of sulfur ensures a rapid and clean substitution reaction.

Alkoxides: Alkoxides (RO⁻) react to form benzyl (B1604629) ethers. These reactions are analogous to the Williamson ether synthesis. The choice of a non-nucleophilic base to generate the alkoxide can be crucial to avoid competing elimination reactions, although this is less of a concern for primary benzylic substrates.

The general scheme for these reactions involves a one-step, concerted mechanism where the nucleophile attacks the carbon atom, and the bromide ion departs simultaneously. ksu.edu.sa

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Class |

| Amine (R₂NH) | Diethylamine | Tertiary Amine | |

| Thiolate (RS⁻) | Sodium thiophenoxide | Thioether | |

| Alkoxide (RO⁻) | Sodium methoxide | Ether |

The two fluorine atoms on the benzene (B151609) ring exert a significant electronic influence on the reactivity of the benzylic C-Br bond. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I effect).

This inductive withdrawal has competing effects on substitution pathways:

SN1 Reactions: The strong inductive effect of fluorine destabilizes the formation of a positive charge on the benzylic carbon. This significantly disfavors the formation of a benzylic carbocation intermediate, making the SN1 pathway less likely compared to non-fluorinated benzyl bromide. quora.comnih.gov

Therefore, the presence of the 3,4-difluoro substituents is expected to reinforce the preference for an SN2 mechanism over an SN1 mechanism.

The benzylic carbon in this compound is prochiral. If this carbon becomes a stereocenter during the substitution reaction (for example, by reaction with a chiral nucleophile or by introducing a substituent that makes the two other groups on the benzylic carbon different), the stereochemistry of the reaction becomes important.

SN2 Mechanism: The hallmark of the SN2 reaction is the "backside attack" of the nucleophile, which occurs 180° opposite to the leaving group. masterorganicchemistry.com This concerted process leads to a complete inversion of the stereochemical configuration at the reaction center. chemistrysteps.comyoutube.com If a reaction were performed starting with an enantiomerically pure, isotopically labeled substrate, the product would exhibit the opposite configuration.

SN1 Mechanism: In the rare event that an SN1 pathway is induced (e.g., with a very poor nucleophile in a polar, protic solvent), the reaction would proceed through a planar benzylic carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of products (both enantiomers). ksu.edu.sanih.gov

Given the primary nature of the substrate and the electronic effects of the fluorine atoms, nucleophilic substitutions on this compound are expected to proceed with a high degree of stereospecificity via the SN2 pathway. semanticscholar.org

Radical Reactions Involving the 2-Bromo-3,4-difluorobenzyl System

The benzylic C-Br bond in this compound can also undergo homolytic cleavage to form a benzyl radical. This pathway is central to its participation in radical-mediated transformations.

Atom Transfer Radical Addition (ATRA) is a powerful method for the difunctionalization of unsaturated compounds like alkenes and alkynes. researcher.life In this process, a radical is generated, adds across a double or triple bond, and the resulting radical intermediate abstracts an atom (typically a halogen) from another molecule to propagate the radical chain.

While specific studies on this compound are not prevalent, its structure is analogous to other fluorinated bromoalkanes used in ATRA reactions. rsc.org A plausible ATRA mechanism initiated by photoredox or transition-metal catalysis would involve:

Initiation: Homolytic cleavage of the C-Br bond to generate the 2-Bromo-3,4-difluorobenzyl radical.

Propagation:

Addition of the benzyl radical to an alkene, forming a new carbon-carbon bond and a new alkyl radical.

The resulting alkyl radical abstracts a bromine atom from another molecule of this compound, forming the final product and regenerating the benzyl radical to continue the chain.

This process allows for the atom-economical addition of the 2-bromo-3,4-difluorobenzyl group and a bromine atom across an alkene. acs.orgnih.govnih.gov

The 2-Bromo-3,4-difluorobenzyl radical is the key intermediate in the radical chemistry of its parent molecule. This radical can be generated through various methods, including photochemical initiation, electrochemical oxidation, or the use of radical initiators. beilstein-journals.org

The stability of this radical is enhanced by resonance delocalization of the unpaired electron into the aromatic π-system. The fluorine substituents can influence the stability and reactivity of the radical. Once formed, the 2-Bromo-3,4-difluorobenzyl radical can participate in several reactions beyond ATRA, such as:

Radical Fluorination: In the presence of a suitable fluorine atom donor, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, the radical could be trapped to form a benzyl fluoride. organic-chemistry.orgresearchgate.net

Coupling Reactions: The radical could dimerize or couple with other radical species present in the reaction mixture.

Hydrogen Atom Abstraction: It can abstract a hydrogen atom from a suitable donor to form 1-bromo-2,3-difluoro-5-methylbenzene.

The specific pathway taken by the generated radical depends critically on the reaction conditions and the other reagents present. beilstein-journals.org

Cross-Coupling Transformations of this compound

Cross-coupling reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. This compound serves as a valuable building block in these transformations, leveraging its two distinct carbon-bromine bonds.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. mdpi.com The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

Negishi Coupling: This reaction involves the coupling of an organic halide with an organozinc compound, catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org It is highly versatile, allowing for the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org For this compound, the reaction can be directed at either the aryl bromide or the more reactive benzyl bromide site, depending on the reaction conditions, to couple with a variety of organozinc partners (alkyl, alkenyl, aryl, etc.).

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used method that couples an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions and the low toxicity of the boron reagents. libretexts.org It has been successfully applied to both benzyl halides nih.gov and aryl bromides, making it a suitable method for derivatizing this compound. The choice of catalyst, ligands, and base is crucial for achieving high yields and selectivity. organic-chemistry.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a dual catalytic system of palladium and copper(I). organic-chemistry.orgnih.gov In the case of this compound, the reaction would selectively occur at the aryl bromide position to produce arylalkyne derivatives. The reaction proceeds under mild conditions and tolerates a wide array of functional groups. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Reactive Site on Substrate |

|---|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | Not always required | Aryl-Br or Benzyl-Br |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | PdCl₂(dppf) or Pd(OAc)₂/SPhos | Cs₂CO₃, K₂CO₃, K₃PO₄ | Aryl-Br or Benzyl-Br |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, piperidine) | Aryl-Br |

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. wikipedia.org They are particularly effective for coupling unactivated alkyl halides and can facilitate reactions with a broad range of substrates. rsc.orgmit.edu Nickel-catalyzed Suzuki reactions have been developed for tertiary alkyl bromides, demonstrating their capacity to form sterically hindered C(sp³)–C(sp²) bonds. mit.edu Furthermore, nickel catalysis can enable cross-couplings involving aryl chlorides, which are often less reactive than bromides. organic-chemistry.org Recent advancements leverage nickel photoredox catalysis, using bromine radicals to promote enantioselective C(sp³)–H cross-couplings, opening new pathways for creating complex molecules. thieme-connect.de These methods highlight the potential of nickel catalysis to functionalize the benzylic position of this compound.

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a primary goal of synthetic chemistry, essential for building molecules for medicine, materials science, and agrochemicals. nih.govresearchgate.net The cross-coupling reactions discussed previously (Suzuki, Negishi, Sonogashira, and nickel-catalyzed variants) represent the most powerful and versatile methods for constructing C-C bonds. researchgate.net

Beyond C-C bond formation, palladium catalysis is also instrumental in forming carbon-heteroatom bonds. For example, palladium-catalyzed methods have been developed for the synthesis of diaryl sulfides via the cross-coupling of aryl bromides with aryl benzyl sulfides. organic-chemistry.org Such transformations could be applied to the aryl bromide moiety of this compound to introduce sulfur-based functional groups. The ability to form both C-C and C-X bonds makes this class of reactions indispensable for modifying complex scaffolds. nih.gov

Other Key Transformations

The benzyl bromide functional group in this compound is susceptible to oxidation, allowing for its conversion into valuable carbonyl compounds.

Oxidation to Aldehydes : Mild oxidation can convert the benzylic bromide to an aldehyde. This transformation can be achieved using methods like the Kornblum oxidation (using dimethyl sulfoxide, DMSO) or with other selective oxidizing agents. This reaction would yield 2-bromo-3,4-difluorobenzaldehyde.

Oxidation to Carboxylic Acids : The use of stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can fully oxidize the benzylic position to a carboxylic acid. This process would result in the formation of 2-bromo-3,4-difluorobenzoic acid. nih.gov

These transformations provide synthetic routes to important derivatives that can be used in further synthetic elaborations.

The benzyl bromide group can be readily reduced to a methyl group, a process known as hydrodebromination. This transformation is typically accomplished through catalytic hydrogenation, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. Alternatively, hydride reagents can also be employed for this reduction. The resulting product from the reduction of this compound is 2-bromo-3,4-difluorotoluene (B3040272).

Fluorosulfonylation Reactions

Fluorosulfonylation reactions involving this compound are a plausible synthetic route for the introduction of the fluorosulfonyl moiety, although specific literature on this exact transformation is not extensively detailed. Generally, such reactions would involve the displacement of the benzylic bromide by a fluorosulfonyl-containing nucleophile or a multi-step process. The reactivity of the benzyl bromide is key, allowing it to act as an electrophile.

A related area of interest is the synthesis of sulfonamides, such as 2-Bromo-N-(4-fluorobenzyl)benzenesulfonamide, which are characterized by a sulfonamide functional group attached to a benzene ring. In the case of this related compound, a 2-bromophenyl moiety is attached to the sulfur atom of the sulfonamide group. This highlights the stability and accessibility of brominated and fluorinated phenyl structures in the synthesis of complex sulfur-containing molecules.

While direct fluorosulfonylation of this compound is not explicitly documented in the provided context, the synthesis of analogous compounds suggests that the benzylic bromide is susceptible to nucleophilic attack. A hypothetical fluorosulfonylation could proceed via reaction with a suitable source of the fluorosulfonate group, potentially catalyzed to enhance the reaction rate and yield.

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Intermediates

The reactions of this compound, particularly nucleophilic substitution reactions, are expected to proceed through common reactive intermediates. The specific intermediate formed depends heavily on the reaction conditions.

Carbocation Intermediates: In reactions following an S_N1 (Substitution Nucleophilic Unimolecular) pathway, the rate-determining step is the spontaneous dissociation of the bromide ion to form a benzylic carbocation. This intermediate is a carbon atom with a positive charge. The stability of this 2-bromo-3,4-difluorobenzyl carbocation would be influenced by the electronic effects of the substituents on the benzene ring. The fluorine and bromine atoms are electron-withdrawing, which would typically destabilize a carbocation. However, the benzylic position provides some resonance stabilization. The formation of a carbocation intermediate is often favored in the presence of polar, protic solvents and non-basic nucleophiles. For instance, in nucleophilic fluorine substitution reactions of similar α-carbonyl benzyl bromides, the reaction pathway can proceed through the generation of a carbocation intermediate, which is then attacked by the fluoride source. nih.gov Stereochemical studies of similar systems have shown that reactions proceeding via an S_N1 mechanism result in epimerization, consistent with a planar carbocation intermediate. nih.gov

| Intermediate Type | Description | Favored Conditions |

| Carbocation | A carbon atom bearing a positive charge and three covalent bonds. It typically has a planar triangular structure. | Polar, protic solvents; weak nucleophiles; presence of Lewis acids. |

| Carbanion | A carbon atom with a negative charge and a lone pair of electrons, typically having a tetrahedral geometry. | Strong bases; non-polar solvents. |

| Free Radical | An atom or molecule with an unpaired electron. | UV light; radical initiators. |

Kinetic and Thermodynamic Studies of Reaction Progress

Electronic Effects: The two fluorine atoms and the bromine atom on the benzene ring are strongly electron-withdrawing due to their high electronegativity. This inductive effect would decrease the electron density on the benzylic carbon, making it more electrophilic and potentially more susceptible to nucleophilic attack in an S_N2 reaction. Conversely, these electron-withdrawing groups would destabilize the carbocation intermediate formed in an S_N1 reaction, thus slowing down the rate of such a pathway.

Steric Effects: The bromine atom at the ortho position (C2) to the benzyl bromide group introduces steric hindrance. This bulkiness could impede the backside attack required for an S_N2 mechanism, potentially slowing the reaction rate compared to a less substituted benzyl bromide.

Role of Catalysts and Reagents in Reaction Outcome

Catalysts and reagents play a crucial role in directing the outcome of reactions involving haloalkanes like this compound.

Catalysts: Transition metal catalysis, particularly with copper, has been shown to be effective for forming C-C bonds with related bromo-difluoro compounds. mdpi.com For example, copper-catalyzed direct arylation of 2-bromo-2,2-difluoroacetamides with aryl boronic acids or aryl trialkoxysilanes has been developed. mdpi.com A similar catalytic approach could potentially be applied to this compound for cross-coupling reactions. The catalyst's role is to facilitate oxidative addition, transmetalation, and reductive elimination steps, enabling the formation of new bonds under milder conditions than would otherwise be possible.

Reagents: The choice of reagent is critical, especially in nucleophilic substitution reactions. For fluorination, various reagents can be employed, each potentially favoring a different mechanism.

Et₃N·3HF (Triethylamine tris(hydrogen fluoride)) : This amine/HF reagent is an effective nucleophilic fluorine source. nih.gov It can participate in bromine-fluorine exchange on various activated bromides. nih.govresearchgate.net

AgF (Silver Fluoride) : AgF can be used as a fluorine source, often in combination with other reagents like Et₃N·3HF. The silver ion (Ag⁺) can assist in the dissociation of the bromide, promoting an S_N1-type mechanism by forming a carbocation intermediate. nih.gov

The combination of reagents can significantly influence the reaction pathway and stereochemical outcome. For instance, using AgF in the fluorination of an α-bromo arylacetate resulted in a predominant inversion of stereochemistry, suggesting an S_N2-like pathway, whereas using Et₃N·3HF alone led to epimerization, indicative of an S_N1 pathway. nih.gov

| Reagent/Catalyst | Function | Potential Application |

| Copper Salts (e.g., CuI) | Catalyst | Cross-coupling reactions (e.g., with boronic acids). mdpi.com |

| Et₃N·3HF | Nucleophilic Fluoride Source | Bromine-to-fluorine exchange. nih.gov |

| AgF | Fluoride Source / Lewis Acid | Assists bromide departure to promote S_N1 pathways. nih.gov |

| K₃PO₄ | Base | Used in conjunction with fluorinating agents like Et₃N·3HF. nih.gov |

Role of 2 Bromo 3,4 Difluorobenzyl Bromide in Advanced Organic Synthesis

Precursor in the Synthesis of Fluorine-Containing Aromatic Compounds

There is no specific information available in the reviewed sources regarding the use of 2-bromo-3,4-difluorobenzyl bromide as a precursor for fluorine-containing aromatic compounds.

No research findings were identified that specifically document the use of the 2-bromo-3,4-difluorobenzyl moiety to modulate the bioactivity of molecules.

No literature was found that describes the application of this compound in the synthesis of difluoromethylated or trifluoromethylated analogues.

Building Block for Complex Heterocyclic Systems

No specific examples of this compound being utilized as a building block for complex heterocyclic systems were found in the available research.

While numerous methods exist for the synthesis of benzimidazole (B57391) derivatives, the reviewed literature does not mention the use of this compound as a reactant in these processes. nih.govorganic-chemistry.orgnih.govscholarsresearchlibrary.com

There are no documented instances of this compound being used to form specific nitrogen, sulfur, or oxygen-containing heterocycles in the reviewed scientific literature.

Intermediate in Materials Science Research

No publications were identified that detail the role of this compound as an intermediate in materials science research.

Preparation of Advanced Polymeric Materials

The development of novel polymeric materials with tailored properties is a continuous pursuit in materials science. Fluorinated polymers, in particular, are sought after for their enhanced thermal stability, chemical resistance, and unique optical and electronic properties. While direct polymerization of this compound is not a common application, its structure lends itself to the synthesis of fluorinated monomers that can be subsequently polymerized.

One of the key applications of benzyl (B1604629) bromide derivatives in polymer chemistry is in the synthesis of conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics. For instance, benzyl bromide functionalized poly(phenyleneethynylene)s have been synthesized and utilized as reactive intermediates for further polymer modification. This suggests a potential pathway where this compound could be used to introduce fluorinated benzyl groups into a polymer backbone, thereby modifying the polymer's properties. The presence of the difluoro-substituted phenyl ring could enhance the polymer's electron-accepting character, which is a desirable trait for n-type semiconducting polymers.

The general synthetic strategy would involve the reaction of this compound with a pre-functionalized polymer or a monomer to incorporate the desired fluorinated moiety. The reactivity of the benzyl bromide group allows for versatile synthetic transformations, including Williamson ether synthesis, esterification, and the formation of carbon-carbon bonds through various coupling reactions.

| Polymer Type | Potential Role of this compound | Resulting Polymer Properties |

| Fluorinated Conjugated Polymers | Precursor for fluorinated monomers or for post-polymerization functionalization. | Enhanced thermal stability, modified electronic properties (e.g., lower LUMO energy), improved solubility in organic solvents. |

| Functionalized Polyolefins | Grafting agent to introduce fluorinated side chains onto a polyolefin backbone. | Increased chemical resistance, modified surface properties (e.g., hydrophobicity), improved thermal stability. |

Synthesis of Optoelectronic Precursors

The field of optoelectronics relies heavily on materials with specific light-emitting and charge-transporting properties. Fluorinated organic molecules have gained significant attention as materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can improve charge injection and transport, as well as enhance the stability of the device. rsc.org

While direct use of this compound in a final optoelectronic device is unlikely, it serves as a crucial precursor for the synthesis of more complex molecules that are the active components in these devices. For example, it can be used to introduce the 2-bromo-3,4-difluorobenzyl group into larger chromophores or charge-transporting molecules. This can be achieved through reactions such as Suzuki or Stille coupling, where the bromine atom on the phenyl ring can be replaced, or through nucleophilic substitution at the benzylic position.

A key area where such precursors are valuable is in the synthesis of host materials for phosphorescent OLEDs (PhOLEDs). These host materials need to have high triplet energies to efficiently confine the excitons on the phosphorescent guest emitter. The electronic properties of the 2-bromo-3,4-difluorophenyl group can be tuned to achieve the desired energy levels in the final host molecule.

| Optoelectronic Application | Role of this compound | Desired Properties of Precursor |

| Organic Light-Emitting Diodes (OLEDs) | Building block for host materials, electron-transporting materials, or emitters. | Tunable HOMO/LUMO levels, high triplet energy (for hosts), good thermal stability. |

| Organic Photovoltaics (OPVs) | Precursor for donor or acceptor materials. | Broad absorption spectra, appropriate energy level alignment for efficient charge separation. |

| Organic Field-Effect Transistors (OFETs) | Precursor for n-type or p-type organic semiconductors. | High charge carrier mobility, good environmental stability. |

Utility in Agrochemical and Pharmaceutical Intermediate Synthesis

The presence of fluorine in agrochemicals and pharmaceuticals is known to have a profound impact on their biological activity, metabolic stability, and pharmacokinetic properties. nih.gov this compound is a versatile intermediate that allows for the strategic introduction of a difluorinated benzyl moiety into a wide range of biologically active molecules.

Development of Biologically Active Scaffolds

The development of new drugs and pesticides often involves the synthesis and screening of large libraries of compounds based on a common structural scaffold. This compound can be used to introduce the 2-bromo-3,4-difluorobenzyl group onto various heterocyclic or carbocyclic scaffolds that are known to exhibit biological activity. The bromine atom on the phenyl ring provides a handle for further functionalization, allowing for the creation of a diverse range of derivatives for structure-activity relationship (SAR) studies.

For example, in the development of new fungicides, the difluorobenzyl moiety is a common feature in several commercial products. The synthesis of novel analogs often involves the reaction of a heterocyclic core with a substituted benzyl bromide. In this context, this compound could be used to synthesize novel fungicides with potentially improved efficacy or a different spectrum of activity. A related compound, 2,4-difluorobenzyl bromide, is a known intermediate in the synthesis of the antifungal drug fluconazole. google.com

Similarly, in pharmaceutical research, this building block can be incorporated into scaffolds targeting a variety of diseases. For instance, it has been used in the synthesis of compounds investigated as anti-inflammatory agents and kinase inhibitors. nih.govnih.gov The synthesis of gem-difluorobisarylic derivatives with anti-inflammatory effects has been reported, starting from 3-bromobenzaldehyde, a related bromo-aromatic compound. nih.gov

| Scaffold Type | Example of Target | Synthetic Utility of this compound |

| Triazole | Antifungal agents | Introduction of the difluorobenzyl group, a key pharmacophore. |

| Pyrazole | Herbicides, anti-inflammatory agents | Building block for the synthesis of pyrazole-containing active ingredients. |

| Kinase Inhibitors | Anticancer agents | Incorporation of a fluorinated moiety to improve binding affinity and selectivity. |

Strategic Incorporation of Fluorine for Pharmacological Enhancement

The substitution of hydrogen with fluorine at specific positions in a drug molecule can lead to significant improvements in its pharmacological profile. This is due to several factors, including:

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug.

Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with the target protein, increasing the binding affinity and potency of the drug.

Modulation of pKa: The introduction of fluorine can lower the pKa of nearby basic functional groups, which can affect the drug's solubility, absorption, and distribution.

Conformational Control: The steric bulk of fluorine, although small, can influence the preferred conformation of a molecule, potentially locking it into a more active conformation for binding to its target.

This compound provides a direct route to incorporate a difluorinated phenyl ring, which can confer these advantages to a drug candidate. The specific substitution pattern of the fluorine atoms in this compound can lead to unique electronic and steric effects compared to other fluorinated benzyl bromides.

Spectroscopic and Structural Elucidation Studies of 2 Bromo 3,4 Difluorobenzyl Bromide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-bromo-3,4-difluorobenzyl bromide. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR collectively provide a complete picture of the molecule's framework.

Proton (¹H) NMR for Aromatic and Benzylic Proton Characterization

Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum displays distinct signals for the benzylic protons (CH₂Br) and the aromatic protons. The benzylic protons typically appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent bromine atom and the aromatic ring. The aromatic region of the spectrum is more complex due to spin-spin coupling between the two aromatic protons and with the neighboring fluorine atoms. The precise chemical shifts and coupling constants are sensitive to the solvent used. For instance, in related difluorobenzyl bromide isomers, the benzylic protons appear around 4.5 ppm, while aromatic protons resonate between 6.9 and 7.3 ppm. chemicalbook.com

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, with its chemical shift influenced by its electronic environment. The carbon of the benzylic CH₂Br group is readily identified, as are the six carbons of the aromatic ring. The carbons directly bonded to the fluorine and bromine atoms exhibit characteristic shifts due to the strong electronegativity of these halogens. docbrown.info The interpretation of the spectrum, including the assignment of each carbon signal, is aided by the decreasing influence on the chemical shift as the carbon atom's distance from the electronegative bromine atom increases. docbrown.info In similar isomers like 2,6-difluorobenzyl bromide, the benzylic carbon appears at a distinct chemical shift, while the aromatic carbons show complex splitting patterns due to C-F coupling. chemicalbook.com

Fluorine (¹⁹F) NMR for Fluorine Atom Environment Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive and informative technique for characterizing organofluorine compounds. azom.com Given the presence of two fluorine atoms at the C-3 and C-4 positions, ¹⁹F NMR provides unambiguous signals corresponding to these nuclei. The chemical shifts of the fluorine atoms are highly dependent on their position on the aromatic ring and their interaction with adjacent substituents. The wide chemical shift range of ¹⁹F NMR allows for excellent signal dispersion, and the observed coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) provide valuable data for confirming the substitution pattern on the benzene (B151609) ring. azom.com This technique is particularly powerful for distinguishing between isomers, as the fluorine environments would be significantly different. azom.comsemanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₄Br₂F₂), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. docbrown.info This results in two prominent peaks (M and M+2) of similar intensity, separated by two mass units, which is a clear indicator of a monobrominated species. docbrown.info The predicted monoisotopic mass of this compound is approximately 283.86 Da. uni.lu

Under electron ionization, the molecule will fragment in a predictable manner. Common fragmentation pathways include the loss of a bromine radical (Br•) from the benzylic position to form the stable 2-bromo-3,4-difluorobenzyl cation, or cleavage of the C-Br bond to generate a benzyl (B1604629) radical and a bromine cation. Further fragmentation of the aromatic ring can also occur, providing a unique fingerprint for the molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands that confirm its structure. Key expected vibrational frequencies include:

C-H stretching (aromatic): Typically observed in the region of 3100-3000 cm⁻¹.

C-H stretching (aliphatic): From the CH₂ group, appearing in the 3000-2850 cm⁻¹ range. docbrown.info

C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

C-F stretching: Strong absorptions in the 1350-1150 cm⁻¹ range, indicative of the carbon-fluorine bonds.

C-Br stretching: A characteristic absorption in the lower frequency "fingerprint" region, typically between 650-550 cm⁻¹, confirming the presence of the bromoalkane functionality. docbrown.info

X-ray Crystallography in Solid-State Structure Determination of Derivatives

Advanced Spectroscopic Techniques for Mechanistic Insights

Vibronic emission spectroscopy is a powerful tool for probing the electronic and vibrational structure of transient molecules, such as the 2-bromo-3,4-difluorobenzyl radical. This technique typically involves generating the radical species in the gas phase and exciting it to a higher electronic state. The subsequent emission of light as the radical relaxes back to its ground electronic state is then analyzed. The resulting spectrum contains information about the energy difference between the electronic states and the vibrational frequencies of the ground electronic state.

The generation of substituted benzyl radicals for spectroscopic analysis is often achieved through a corona-excited supersonic expansion (CESE). idpublications.orgacs.org In this method, a precursor molecule, in this case, likely 2-bromo-3,4-difluorotoluene (B3040272), is seeded in a large amount of an inert carrier gas like helium and subjected to a corona discharge. acs.orgidpublications.org This process fragments the precursor and generates the desired radical, which is then rapidly cooled to very low temperatures in the supersonic jet. This cooling simplifies the resulting spectrum by reducing rotational and vibrational congestion, allowing for more precise analysis. idpublications.org

The observed emission spectrum for benzyl-type radicals is typically the D₁ → D₀ transition. idpublications.orgkoreascience.kr The strongest band in the spectrum is usually the origin band, which corresponds to the transition from the vibrationless level of the excited electronic state (D₁) to the vibrationless level of the ground electronic state (D₀). idpublications.org A series of other bands, called vibronic bands, appear at lower frequencies than the origin band, and the spacing of these bands from the origin corresponds to the fundamental vibrational frequencies of the radical in its ground electronic state (D₀). idpublications.org

The analysis of the vibrational modes is often aided by ab initio calculations, which provide theoretical vibrational frequencies that can be compared with the experimental data. idpublications.orgkaist.ac.kr The substitution of different halogens and their positions on the ring lead to predictable shifts in the origin band of the D₁ → D₀ transition and changes in the intensities of certain vibrational modes. koreascience.kr For example, in the 2,3-difluorobenzyl radical, the 6b ring deformation mode is observed with strong intensity, while the 6a mode is weak. idpublications.org Conversely, in the C₂ᵥ symmetric 2,6-difluorobenzyl radical, the 6a mode is strong, and the 6b mode is very weak. idpublications.org These characteristic patterns provide a "fingerprint" for the specific isomer.

Based on these studies, it can be inferred that the vibronic emission spectrum of the 2-bromo-3,4-difluorobenzyl radical would exhibit a characteristic D₁ → D₀ transition. The precise energy of the origin band and the frequencies of the vibrational modes would be unique to its specific substitution pattern, influenced by both the bromine and fluorine atoms.

Table 1: Comparison of Origin Bands and Vibrational Modes for Substituted Benzyl Radicals

| Radical Species | D₁ → D₀ Origin Band (cm⁻¹) | Prominent Vibrational Modes (cm⁻¹) and Assignments | Reference |

| Benzyl Radical | 22002 | - | koreascience.kr |

| o-Chlorobenzyl Radical | 21040 | - | koreascience.kr |

| m-Chlorobenzyl Radical | 21194 | - | koreascience.kr |

| p-Chlorobenzyl Radical | 21645 | - | koreascience.kr |

| 2,3-Difluorobenzyl Radical | 21338 | 474 (6a), 498 (6b) | idpublications.org |

| 2,6-Difluorobenzyl Radical | 21774 | Strong 6a, weak 6b | idpublications.org |

| 3,5-Difluorobenzyl Radical | 21182 | - | acs.org |

| o-Xylyl Radical | 21345 | - | koreascience.kr |

| m-Xylyl Radical | 21485 | - | koreascience.kr |

| p-Xylyl Radical | 21700 | - | koreascience.kr |

This table is populated with data from studies on related compounds to illustrate the trends in spectroscopic data.

Photoactive studies, particularly laser flash photolysis, are instrumental in understanding the dynamics of bond cleavage and radical formation. For a compound like this compound, the primary photochemical event of interest is the cleavage of the C-Br bond in the benzyl position to form the 2-bromo-3,4-difluorobenzyl radical.

Studies on similar compounds, such as benzyl chloride, benzyl bromide, and benzyl iodide, using picosecond laser photolysis have provided detailed insights into their photodecomposition pathways. rsc.org When these molecules are excited by UV light (e.g., 266 nm), they can undergo rapid dissociation to form a benzyl radical and a halogen atom. rsc.org The formation of the benzyl radical can be monitored by its characteristic fluorescence and absorption profiles. rsc.org

Research on benzyl halides has shown that the rate of decomposition is dependent on the nature of the halogen atom. rsc.org For instance, the rise time for the formation of the benzyl radical from benzyl bromide and benzyl iodide is on the order of 1 nanosecond, while for benzyl chloride, it is slower, around 6 nanoseconds under collision-free conditions. rsc.org This suggests that the C-Br bond in the benzyl position is more readily cleaved upon photoexcitation than the C-Cl bond. It is expected that the C-Br bond in this compound would exhibit similar lability.

Furthermore, photodissociation studies on other bromoalkanes, like cyclopropyl (B3062369) bromide and cyclobutyl bromide, using techniques such as photofragment ion-imaging, allow for the determination of key dynamical parameters. elsevierpure.com These include the recoil anisotropy and the relative quantum yields of the resulting fragments. elsevierpure.com Such studies provide a detailed picture of the energy partitioning and the geometry of the dissociation process. elsevierpure.com

For this compound, a photoactive study would likely involve photolysis with a UV laser. The primary process would be:

F₂C₆H₃(Br)CH₂Br + hν → F₂C₆H₃(Br)CH₂• + Br•

The resulting 2-bromo-3,4-difluorobenzyl radical could then be detected and characterized by its transient absorption or fluorescence spectrum. The dynamics of this process, including the timescale of bond cleavage and the energy distribution in the products, would provide a comprehensive understanding of its photochemistry. The presence of the additional bromine and fluorine atoms on the aromatic ring would be expected to influence the absorption spectrum of the parent molecule and the stability and electronic properties of the resulting radical, but the fundamental process of benzylic C-Br bond cleavage would remain the primary photochemical pathway.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,4 Difluorobenzyl Bromide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can determine the distribution of electrons and the energy of the molecule, which in turn dictate its stability and reactivity.

Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. For 2-bromo-3,4-difluorobenzyl bromide, DFT studies would be instrumental in determining key electronic properties. Researchers would typically compute parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT can generate electron density maps and molecular electrostatic potential (MEP) surfaces, which visualize the electron distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, provide a highly accurate description of molecular properties. mdpi.comphyschemres.org For this compound, these calculations could be used to precisely determine its optimized molecular geometry, including bond lengths and angles. Other properties that could be accurately calculated include dipole moments, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data (such as infrared spectroscopy) to validate the computational model.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. acs.org

For any chemical reaction involving this compound, such as a nucleophilic substitution, computational methods can be used to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are crucial for understanding the reaction's kinetics. By analyzing the transition state, chemists can determine the reaction's activation energy, which is a key factor in determining the reaction rate. For instance, in a study of nucleophilic substitutions on benzyl (B1604629) bromides, DFT computations have been used to analyze the structural parameters of transition states. researchgate.net

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be mapped. This profile provides a visual representation of the energy changes that occur as the reaction progresses. For reactions involving this compound, this would allow researchers to determine whether the reaction is exothermic or endothermic and to identify the rate-determining step. Such an analysis would be invaluable for optimizing reaction conditions to favor the formation of desired products.

Prediction of Reactivity and Selectivity in Organic Transformations

A significant advantage of computational chemistry is its ability to predict how a molecule will behave in a chemical reaction. For this compound, this could involve predicting its reactivity towards various nucleophiles or its regioselectivity in reactions where multiple outcomes are possible.

Substituents on an aromatic ring play a major role in influencing the reactivity of a compound. ajpchem.org In the case of this compound, the two fluorine atoms and the bromine atom on the benzene (B151609) ring, as well as the benzylic bromine, will have significant electronic effects. Computational studies on similar substituted aromatic compounds have shown that it is possible to correlate calculated properties with experimental reactivity. researchgate.net For example, DFT calculations can be used to compute atomic charges on each atom in the molecule, helping to predict which sites are most likely to react. By modeling the interaction of this compound with different reagents, it would be possible to predict the most likely products of a given transformation, guiding the design of synthetic routes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of such molecules is typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can accurately predict the geometries and relative energies of different conformers. The key dihedral angle in this compound is the C(3)-C(4)-C(benzylic)-Br angle, which defines the orientation of the bromomethyl group. The potential energy surface associated with the rotation around this bond is expected to exhibit distinct minima corresponding to stable conformers and maxima corresponding to transition states between them.

For substituted benzyl derivatives, the conformational preference is often a delicate balance between steric repulsion and electronic effects. documentsdelivered.combohrium.comnih.gov In the case of this compound, the presence of a bromine atom at the ortho position (relative to the bromomethyl group) and fluorine atoms at the meta and para positions introduces significant steric and electronic asymmetry. The bulky bromine atom is likely to create a substantial steric hindrance, influencing the rotational barrier of the bromomethyl group. Studies on ortho-substituted toluenes have shown that the barrier to internal rotation increases with the size of the halogen substituent due to increased exchange-repulsion forces. nih.gov This suggests that the bromine atom at the 2-position will play a dominant role in determining the rotational barrier in this compound.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments. By simulating the motion of the molecule over time, MD can reveal the time scales of conformational transitions, the populations of different conformers at various temperatures, and the influence of solvent on the conformational equilibrium. While specific MD studies on this compound are not available, simulations on related halogenated aromatic molecules have been used to explore their interactions and dynamic properties in condensed phases.

Illustrative Rotational Barriers and Conformational Energies

Due to the absence of direct computational data for this compound, the following table provides representative theoretical values for rotational barriers and relative energies of conformers for analogous substituted benzyl halides. These values are intended to be illustrative of the types of energetic differences that might be expected for this compound. The actual values for the target molecule would require specific computational studies.

| Parameter | Illustrative Value (kcal/mol) | Description |

| Rotational Barrier (ortho-Bromo) | 3.0 - 5.0 | The energy required for the bromomethyl group to rotate past the ortho-bromine substituent. This is expected to be the highest rotational barrier. |

| Rotational Barrier (ortho-H) | 1.0 - 2.0 | The energy required for the bromomethyl group to rotate past the ortho-hydrogen atom. |

| Relative Energy (Anti-conformer) | 0.0 | The reference energy of the most stable conformer, where the C-Br bond of the bromomethyl group is oriented away from the ortho-bromine atom. |

| Relative Energy (Gauche-conformer) | 0.5 - 1.5 | The energy of a less stable conformer where the bromomethyl group is positioned between the ortho-bromine and ortho-hydrogen. |

Table 1: Representative Theoretical Conformational Energy Data for Substituted Benzyl Halides. This table presents plausible energy values based on computational studies of similar molecules to illustrate the expected conformational energetics of this compound.

Expected Key Dihedral Angles for Stable Conformers

The stable conformations of this compound would correspond to minima on the potential energy surface. Based on studies of similar sterically hindered benzyl systems, two primary low-energy conformers are anticipated.

| Conformer | Illustrative C(3)-C(4)-C(benzylic)-Br Dihedral Angle | Description |

| Anti-periplanar | ~180° | The C-Br bond of the bromomethyl group is directed away from the bulky ortho-bromine substituent, minimizing steric repulsion. This is predicted to be the global minimum energy conformer. |

| Syn-clinal (Gauche) | ~60° | The C-Br bond of the bromomethyl group is positioned towards the ortho-hydrogen atom. This conformer is likely to be slightly higher in energy due to some steric interaction. |

Table 2: Predicted Stable Conformers and Their Defining Dihedral Angles for this compound. The dihedral angles are illustrative and based on the analysis of analogous molecular structures.

Future Research Directions and Emerging Applications for 2 Bromo 3,4 Difluorobenzyl Bromide

The strategic placement of bromine and fluorine atoms on the benzyl (B1604629) bromide framework makes 2-Bromo-3,4-difluorobenzyl bromide a compound of significant interest for future chemical exploration. Its distinct reactivity profile, stemming from the differential lability of the benzylic and aromatic bromine atoms and the electronic influence of the fluorine substituents, positions it as a valuable precursor for creating complex molecular architectures. Future research is poised to leverage these characteristics, branching into novel synthetic methodologies, advanced materials, and sustainable practices.

Q & A

Basic: What are the key physicochemical properties of 2-bromo-3,4-difluorobenzyl bromide, and how are they experimentally determined?

Answer:

- Boiling Point and Density : While direct data for this compound is unavailable, structurally similar brominated aromatics (e.g., 2-bromo-3,4-difluorobenzyl alcohol) exhibit a boiling point of 256.8 ± 35.0 °C and density of 1.7 ± 0.1 g/cm³ . These properties are typically measured via differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for volatility.

- Purification : Recrystallization in non-polar solvents (e.g., hexane) or vacuum distillation is recommended to isolate pure product, guided by thin-layer chromatography (TLC) to monitor purity .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

- Hazard Mitigation : Brominated benzyl compounds are often lachrymators and skin irritants. Use fume hoods, nitrile gloves, and safety goggles. Emergency procedures include rinsing exposed skin with water for 15 minutes and seeking medical attention for inhalation exposure .

- Storage : Store in airtight, light-resistant containers at 2–8 °C to prevent decomposition. Compatibility tests with container materials (e.g., glass vs. certain plastics) are advised .

Advanced: How can researchers design a synthesis route for this compound from precursor molecules?

Answer:

- Synthetic Strategy :

- Halogenation : Bromination of 3,4-difluorotoluene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) at 80 °C in CCl₄ .

- Side-Chain Functionalization : Convert the methyl group to bromide via radical bromination (e.g., using Br₂ and UV light) or Appel reaction (CBr₄/PPh₃) .

- Optimization : Monitor reaction progress via NMR or GC-MS. Adjust stoichiometry of brominating agents to minimize di-substitution byproducts .

Advanced: How can conflicting NMR data for brominated aromatic intermediates be resolved during synthesis?

Answer:

- Diagnostic Tools :

- Contradiction Resolution : If unexpected peaks arise, compare with computed spectra (DFT simulations) or use 2D-COSY to confirm connectivity .

Advanced: What analytical methods are suitable for quantifying trace bromide byproducts in reactions involving this compound?

Answer:

- Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., borate buffer at pH 9.3) to separate Br⁻ from Cl⁻ with a detection limit of 0.1 mg/L .

- Ion Chromatography (IC) : Use a Dionex AS23 column with suppressed conductivity detection for environmental-level bromide quantification (e.g., in reaction quenches) .

Basic: How can researchers assess the stability of this compound under varying conditions?

Answer:

- Stress Testing :

Advanced: What coupling reactions are feasible with this compound in cross-coupling catalysis?

Answer:

- Suzuki-Miyaura Coupling : React with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (3:1) at 80 °C .

- Buchwald-Hartwig Amination : Couple with secondary amines (e.g., morpholine) using Pd₂(dba)₃/Xantphos and Cs₂CO₃ in dioxane at 100 °C .

Basic: What are the common impurities in commercial this compound, and how are they removed?

Answer:

- Typical Impurities : Residual solvents (e.g., DCM), di-brominated byproducts, or hydrolyzed alcohols.

- Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) .

Advanced: How does the steric and electronic profile of this compound influence its reactivity in SN₂ vs. radical reactions?

Answer:

- Steric Effects : The bulky benzyl group favors radical pathways (e.g., with AIBN) over SN₂ due to hindered backside attack.

- Electronic Effects : Electron-withdrawing fluorine atoms increase electrophilicity at the benzyl carbon, enhancing reactivity in nucleophilic substitutions .

Advanced: What computational methods can predict the regioselectivity of reactions involving this compound?

Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states and compare activation energies for competing pathways (e.g., bromine vs. fluorine-directed attacks).

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites prone to nucleophilic substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.